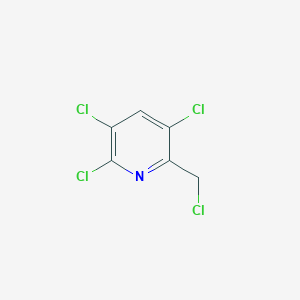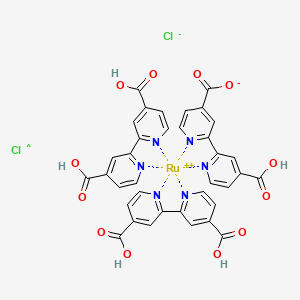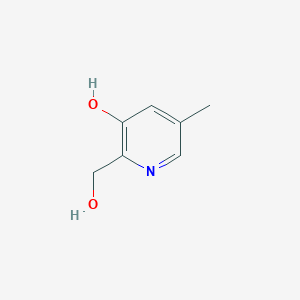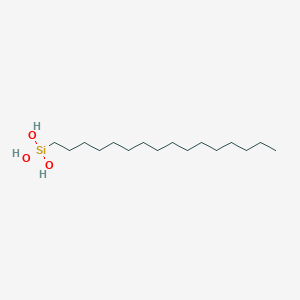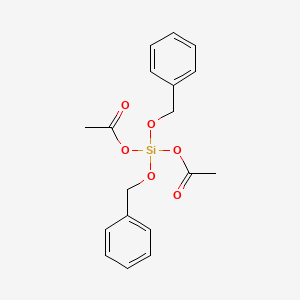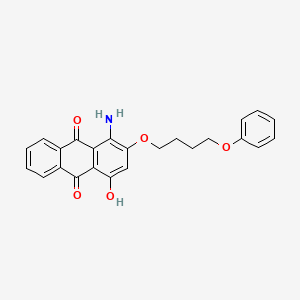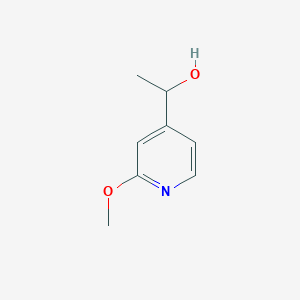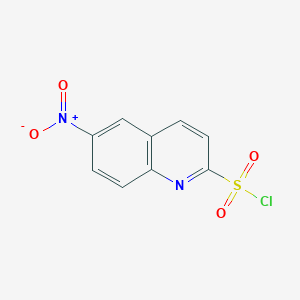
6-Nitroquinoline-2-sulfonylchloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Nitroquinoline-2-sulfonylchloride: is a chemical compound that belongs to the class of quinoline derivatives. It is characterized by the presence of a nitro group at the 6th position and a sulfonyl chloride group at the 2nd position of the quinoline ring. This compound is of significant interest due to its versatile applications in organic synthesis and its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitroquinoline-2-sulfonylchloride typically involves the nitration of quinoline followed by sulfonylation. One common method includes the following steps:
Nitration: Quinoline is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6th position.
Sulfonylation: The nitrated quinoline is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group at the 2nd position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions to enhance yield and purity. This may include the use of advanced catalysts, controlled temperature, and pressure conditions, as well as continuous flow reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 6-Nitroquinoline-2-sulfonylchloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonyl thiol derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro and sulfonyl chloride groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base like triethylamine or pyridine to neutralize the hydrochloric acid formed.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst, or sodium borohydride (NaBH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used, although these reactions are less frequently applied to this compound.
Major Products:
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Ester Derivatives: Formed by the reaction with alcohols.
Sulfonyl Thiol Derivatives: Formed by the reaction with thiols.
Aminoquinoline Derivatives: Formed by the reduction of the nitro group.
Scientific Research Applications
Chemistry: 6-Nitroquinoline-2-sulfonylchloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various quinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology and Medicine: The compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its derivatives are studied for their ability to interact with biological targets such as enzymes and receptors.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity makes it a valuable intermediate in the production of complex organic molecules.
Mechanism of Action
The mechanism of action of 6-Nitroquinoline-2-sulfonylchloride is primarily related to its ability to undergo nucleophilic substitution reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The nitro group can also participate in redox reactions, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Quinoline-2-sulfonylchloride: Lacks the nitro group, making it less reactive in certain nucleophilic substitution reactions.
6-Nitroquinoline: Lacks the sulfonyl chloride group, limiting its use in forming sulfonamide and sulfonate ester derivatives.
2-Chloroquinoline: Lacks both the nitro and sulfonyl chloride groups, resulting in different reactivity and applications.
Uniqueness: 6-Nitroquinoline-2-sulfonylchloride is unique due to the presence of both the nitro and sulfonyl chloride groups, which confer distinct reactivity and versatility in organic synthesis. This dual functionality allows for a wide range of chemical transformations and applications in various fields.
Properties
Molecular Formula |
C9H5ClN2O4S |
|---|---|
Molecular Weight |
272.67 g/mol |
IUPAC Name |
6-nitroquinoline-2-sulfonyl chloride |
InChI |
InChI=1S/C9H5ClN2O4S/c10-17(15,16)9-4-1-6-5-7(12(13)14)2-3-8(6)11-9/h1-5H |
InChI Key |
FIRYQIYASUEHAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)S(=O)(=O)Cl)C=C1[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


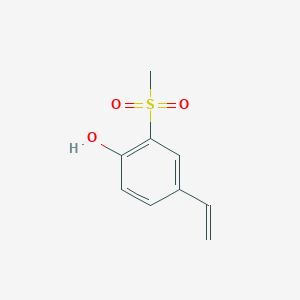
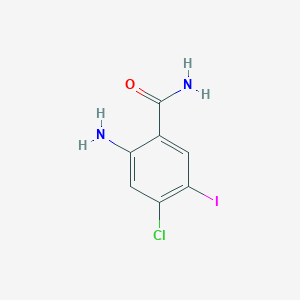
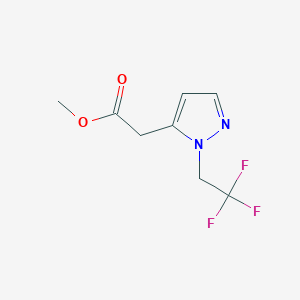
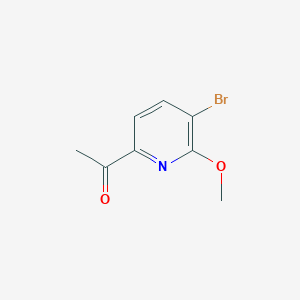
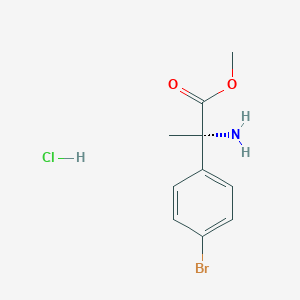
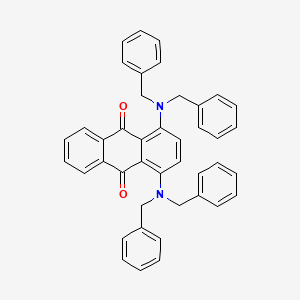
![6-Chloro-[2,4'-bipyridine]-4-carbaldehyde](/img/structure/B13130617.png)
